molecular formula C14H12N2O3S B2873319 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione CAS No. 328021-49-4

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione

Cat. No.: B2873319
CAS No.: 328021-49-4
M. Wt: 288.32
InChI Key: TZDPXNLFUVRVKY-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is a heterocyclic compound that features a benzoxazine ring fused with a thione group and a nitrophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitroaniline with a suitable cyclic ketone in the presence of a sulfurizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Various substituted benzoxazine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrophenyl)-1,3-benzoxazole: Similar structure but lacks the thione group.

    2-(3-nitrophenyl)-4H-1,3-benzothiazine: Contains a sulfur atom in the ring structure.

    2-(3-nitrophenyl)-1,3-benzoxazine: Lacks the tetrahydro component.

Uniqueness

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-4H-1,3-benzoxazine-4-thione is unique due to the presence of both the thione group and the tetrahydro component, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitrophenyl)-5,6,7,8-tetrahydro-1,3-benzoxazine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c17-16(18)10-5-3-4-9(8-10)13-15-14(20)11-6-1-2-7-12(11)19-13/h3-5,8H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDPXNLFUVRVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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